Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of azaspiro compounds, which are a class of organic compounds characterized by a spirocyclic structure, i.e., two rings of different sizes sharing a single atom . The “azaspiro” prefix indicates the presence of a nitrogen atom in one of the rings. The “benzylthio” and “acetyl” groups are substituents on the azaspiro backbone, and the “methyl” and “carboxylate” groups suggest the presence of a carboxylic acid ester functional group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would be quite complex, featuring a spirocyclic core, a sulfur-containing benzylthio group, an acetyl group, and a methyl ester of a carboxylic acid .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, the benzylthio group might participate in displacement reactions, and the spirocyclic core could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and the acetyl group would likely make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Regioselective Cycloaddition and Synthesis Applications
Spirocyclic compounds, including those related to "Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate," have been synthesized through regioselective cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained from the highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, showcasing the compound's utility in constructing complex molecular architectures (Molchanov & Tran, 2013).
Dipeptide Synthons and Peptide Synthesis
Research has also explored the synthesis and application of related compounds as dipeptide synthons. For example, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, was performed, demonstrating its utility in peptide synthesis and as a dipeptide building block, which highlights the potential of such spirocyclic compounds in the development of new peptide-based therapeutics (Suter et al., 2000).
Electrophilic Amination and C-H Activation
Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, revealing the compound's role in introducing amines into various substrates, thus facilitating the synthesis of amino acid derivatives and other nitrogen-containing compounds. This demonstrates the compound's versatility in synthetic organic chemistry, enabling the functionalization of molecules for various applications (Andreae et al., 1992).
Conformationally Constrained Dipeptide Isosteres
Spirocyclic compounds derived from tartaric acid and α-amino acids have been described as conformationally constrained dipeptide isosteres, showcasing the utility of spirocyclic structures in mimicking biologically active peptides. This application is crucial for the development of novel therapeutics with improved stability and bioavailability (Guarna et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use or biological activity. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or investigating its pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
methyl 6-(2-benzylsulfanylacetyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-22-17(21)15-11-18(15)7-9-19(10-8-18)16(20)13-23-12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBUPWRBSPHTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.